4-Chloro-1,2-dihydro-1-phenylpyridazine-3,6-dione
CAS No.: 1698-55-1
Cat. No.: VC21264793
Molecular Formula: C10H7ClN2O2
Molecular Weight: 222.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1698-55-1 |
|---|---|
| Molecular Formula | C10H7ClN2O2 |
| Molecular Weight | 222.63 g/mol |
| IUPAC Name | 5-chloro-2-phenyl-1H-pyridazine-3,6-dione |
| Standard InChI | InChI=1S/C10H7ClN2O2/c11-8-6-9(14)13(12-10(8)15)7-4-2-1-3-5-7/h1-6H,(H,12,15) |
| Standard InChI Key | ODPNBRBOAQEHKP-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N2C(=O)C=C(C(=O)N2)Cl |
| Canonical SMILES | C1=CC=C(C=C1)N2C(=O)C=C(C(=O)N2)Cl |
Introduction
Chemical and Physical Properties
4-Chloro-1,2-dihydro-1-phenylpyridazine-3,6-dione possesses distinct physicochemical characteristics that define its behavior in various chemical environments. These properties are crucial for understanding its reactivity, solubility, and potential applications.
Basic Identification
The compound is unambiguously identified through several standard chemical identifiers, as presented in the following table:
| Property | Value |
|---|---|
| CAS Number | 1698-55-1 |
| IUPAC Name | 5-chloro-2-phenyl-1H-pyridazine-3,6-dione |
| Molecular Formula | C₁₀H₇ClN₂O₂ |
| Molecular Weight | 222.63 g/mol |
| Exact Mass | 222.02000 |
Physical Properties
The physical characteristics of 4-Chloro-1,2-dihydro-1-phenylpyridazine-3,6-dione provide insight into its behavior under various experimental conditions:
| Property | Value |
|---|---|
| Density | 1.48 g/cm³ |
| Index of Refraction | 1.66 |
| Partition Coefficient (LogP) | 1.17920 |
| Polar Surface Area (PSA) | 54.86000 |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The compound's moderate LogP value of approximately 1.18 suggests a balance between hydrophilic and lipophilic properties, potentially affecting its solubility in various solvents and its ability to cross biological membranes .
Structural Characteristics
Molecular Structure
The molecular structure of 4-Chloro-1,2-dihydro-1-phenylpyridazine-3,6-dione consists of a pyridazine ring with a phenyl group attached to one nitrogen atom (N-1 position), a chlorine substituent at the C-4 position, and two carbonyl groups at positions C-3 and C-6. This arrangement creates a dihydropyridazine-3,6-dione core structure with specific substituents.
Structural Representations
Several standardized notations exist to represent the structure of this compound:
| Representation Type | Notation |
|---|---|
| SMILES | C1=CC=C(C=C1)N2C(=O)C=C(C(=O)N2)Cl |
| Standard InChI | InChI=1S/C10H7ClN2O2/c11-8-6-9(14)13(12-10(8)15)7-4-2-1-3-5-7/h1-6H,(H,12,15) |
| Standard InChIKey | ODPNBRBOAQEHKP-UHFFFAOYSA-N |
The structure features conjugated systems that contribute to its chemical reactivity and potential biological interactions. The presence of two carbonyl groups creates potential hydrogen bond acceptor sites, while the N-H group can serve as a hydrogen bond donor .
Synthesis and Preparation
Historical Synthesis Methods
The synthesis of 4-Chloro-1,2-dihydro-1-phenylpyridazine-3,6-dione has been documented in scientific literature dating back to the 1950s and 1960s. Early reports include work by Du Breuil in the Journal of Organic Chemistry (1961) and patents filed by CIBA in 1953 (US2798869) and 1956 (DE950287) .
| Classification | Details |
|---|---|
| GHS Signal Word | Warning |
| Hazard Statements | H302 (Harmful if swallowed) H319 (Causes serious eye irritation) |
| Precautionary Statements | P264 (Wash hands thoroughly after handling) P280 (Wear protective gloves/eye protection) P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing) |
Applications and Research
Agricultural Chemistry
The connection to phosphorothioate esters in Du Breuil's work suggests potential applications in agricultural chemistry. Phosphorothioate derivatives have historically been utilized in the development of insecticides and other pest control agents. The pyridazine structure may serve as a key functional group in the design of crop protection chemicals .
Related Compounds
Structural Analogues
Several structurally related compounds exist that share the pyridazine core with different substituents:
-
4-{[5-Chloro-1-(3,5-dichlorophenyl)-6-oxo-1,6-dihydropyridazin-4-yl]oxy}-3-methoxybenzaldehyde (CAS# 881584-90-3)
-
1-Phenyl-4,5-dichloro-6-pyridazone
-
3,5-Dichloro-6-phenylpyridazine
-
4-(4,5-Dibromo-6-oxo-1,6-dihydropyridazin-1-yl)benzene-1-sulfonamide
These compounds share structural similarities but differ in substituent patterns, potentially leading to diverse chemical and biological properties.
Functional Group Relationships
The 1,2,4-triazolidine-3,5-dione moiety appears in related heterocyclic compounds, such as 1,4-dimethyl-2-[2-(pyridin-3-yl)-2H-indazol-5-yl]-1,2,4-triazolidine-3,5-dione, which has been studied for its crystalline properties and potential applications .
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